molecular formula C11H15N3O B1418142 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one CAS No. 358979-85-8

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No. B1418142
CAS RN: 358979-85-8
M. Wt: 205.26 g/mol
InChI Key: SGDFOFWTTIZZQP-UHFFFAOYSA-N
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Description

“1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. Unfortunately, specific physical and chemical properties for “1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one” are not available in the searched resources .

Scientific Research Applications

Synthesis Techniques

  • Carbodiimide-Mediated Synthesis : A novel method for synthesizing derivatives of 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is described, involving intramolecular nucleophilic addition to the carbodiimide-cumulenic system followed by hetero conjugate addition annulation (Saito & Tsuda, 1996).

Conformational Studies

  • NMR-Based Conformational Analysis : Nuclear magnetic resonance (NMR) studies have revealed the conformational properties of some derivatives of 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, focusing on the orientation of methyl groups in various derivatives (Hermecz et al., 1983).

Chemical Properties and Synthesis

  • Synthesis of Tricyclic Quinazolinones : Research on bioactive tricyclic quinazolines, including 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, involved formic acid-catalyzed intramolecular cyclization, leading to the synthesis of new compounds with potential biological applications (Yang et al., 2015).

Antimicrobial Activity

  • Antimicrobial Compounds Synthesis : Synthesizing novel derivatives, including pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and tetrazino[3,2-b]quinazolin-5-one, which are related to 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, demonstrated antimicrobial activity, indicating their potential in antimicrobial research (Abdelhamid et al., 2005).

Antioxidant and Anti-inflammatory Properties

  • Bioactive Compound Synthesis : The synthesis of compounds like azolopyrimidoquinolines and pyrimidoquinazolines, structurally related to 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, showed significant antioxidant, anti-inflammatory, and analgesic activities, contributing to the development of new therapeutic agents (El-Gazzar et al., 2009).

Antidiabetic and Antioxidant Effects

  • Novel Derivatives with Therapeutic Potential : Research into novel pyrimido[1,6-a]pyrimidine derivatives related to 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one has shown potent antidiabetic, antihyperlipidemic, and antioxidant properties in experimental models, indicating their potential in managing diabetes and oxidative stress (Ahmed et al., 2012).

properties

IUPAC Name

1,2,3,4,7,8,9,10-octahydropyrimido[2,1-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDFOFWTTIZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3CCCNC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 2
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 3
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 4
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 5
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Reactant of Route 6
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

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